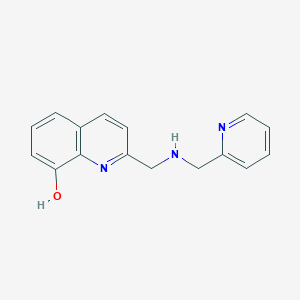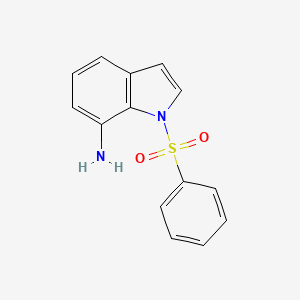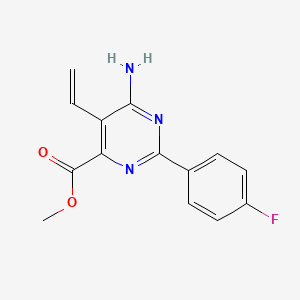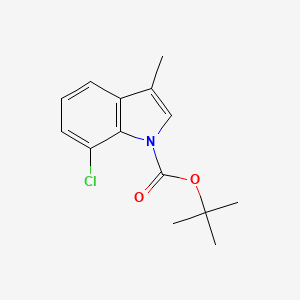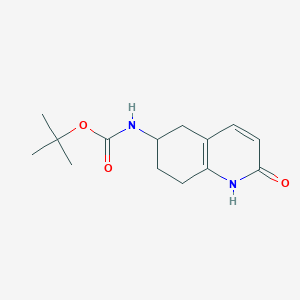
tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叔丁基(2-氧代-1,2,5,6,7,8-六氢喹啉-6-基)氨基甲酸酯是一种属于氨基甲酸酯类的化合物。它以叔丁基连接到氨基甲酸酯基团为特征,该氨基甲酸酯基团进一步连接到六氢喹啉环系。
准备方法
合成路线和反应条件
叔丁基(2-氧代-1,2,5,6,7,8-六氢喹啉-6-基)氨基甲酸酯的合成通常涉及叔丁基氨基甲酸酯与六氢喹啉环的合适前体之间的反应。 一种常见的做法是使用Boc酸酐和乙醇,然后在受控温度条件下加入氨水 。反应混合物在低温下搅拌,然后使其达到室温,在那里继续搅拌以完成反应。然后通过重结晶纯化产物。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成过程的效率和产量。此外,优化反应条件,如温度、压力和溶剂选择,可以进一步提高生产的可扩展性。
化学反应分析
反应类型
叔丁基(2-氧代-1,2,5,6,7,8-六氢喹啉-6-基)氨基甲酸酯可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修改现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的衍生物。
常见试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化锂铝,以及亲核试剂,如胺或醇。 反应条件通常涉及受控温度、合适的溶剂(例如,二氯甲烷、氯仿)以及催化剂来促进反应 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以生成喹啉衍生物,而取代反应可以生成各种氨基甲酸酯取代的化合物。
科学研究应用
化学
在化学中,叔丁基(2-氧代-1,2,5,6,7,8-六氢喹啉-6-基)氨基甲酸酯被用作合成更复杂分子的构建块。
生物学和医学
它与生物靶标相互作用的能力使其成为药物发现和开发的候选者 .
工业
在工业上,叔丁基(2-氧代-1,2,5,6,7,8-六氢喹啉-6-基)氨基甲酸酯可用于生产具有特定性能的聚合物和材料。 将其掺入聚合物结构中可以增强所得材料的热性能和机械性能 .
作用机制
叔丁基(2-氧代-1,2,5,6,7,8-六氢喹啉-6-基)氨基甲酸酯的作用机制涉及它与特定分子靶标的相互作用。氨基甲酸酯基团可以与蛋白质或酶上的亲核位点形成共价键,从而可能抑制其活性。 这种相互作用可以调节各种生物途径,从而导致所需的治疗效果 .
相似化合物的比较
类似化合物
叔丁基氨基甲酸酯: 一种更简单的氨基甲酸酯化合物,具有类似的反应性,但缺乏六氢喹啉环。
叔丁基(四氢-2-氧代-3-呋喃基)氨基甲酸酯: 另一种具有不同环系的氨基甲酸酯衍生物,用于化学合成.
独特性
叔丁基(2-氧代-1,2,5,6,7,8-六氢喹啉-6-基)氨基甲酸酯的独特性在于它的六氢喹啉环,它赋予了独特的化学和生物学性质。这种结构特征允许与生物靶标发生特异性相互作用,并在合成应用中提供了多功能性。
属性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
tert-butyl N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-6-yl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-5-6-11-9(8-10)4-7-12(17)16-11/h4,7,10H,5-6,8H2,1-3H3,(H,15,18)(H,16,17) |
InChI 键 |
OXDLYJMVSSXJFB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


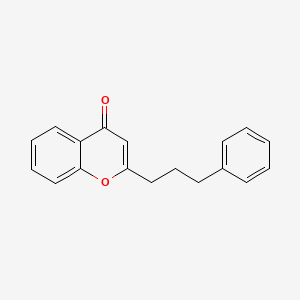
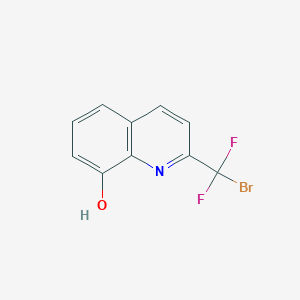
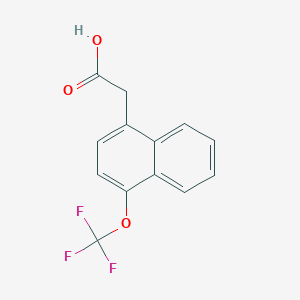
![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11851542.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)
